2-(3-METHYLPHENOXY)-1-{4-[(2,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-METHYLPHENOXY)-1-{4-[(2,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a combination of phenoxy and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYLPHENOXY)-1-{4-[(2,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-methylphenol with an appropriate halogenated reagent to form the phenoxy intermediate.
Piperazine Derivative Formation: The next step involves the synthesis of the piperazine derivative by reacting 2,4,5-trimethoxybenzyl chloride with piperazine.
Coupling Reaction: The final step involves coupling the phenoxy intermediate with the piperazine derivative under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHYLPHENOXY)-1-{4-[(2,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-METHYLPHENOXY)-1-{4-[(2,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(3-METHYLPHENOXY)-1-{4-[(2,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethoxyphenethylamine: A phenethylamine derivative with similar structural features.
3,4,5-Trimethoxyaniline: Another compound with trimethoxy substitution on the aromatic ring.
Uniqueness
2-(3-METHYLPHENOXY)-1-{4-[(2,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is unique due to its combination of phenoxy and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H30N2O5 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C23H30N2O5/c1-17-6-5-7-19(12-17)30-16-23(26)25-10-8-24(9-11-25)15-18-13-21(28-3)22(29-4)14-20(18)27-2/h5-7,12-14H,8-11,15-16H2,1-4H3 |
InChI Key |
RCDOVFVJVSSOCW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.